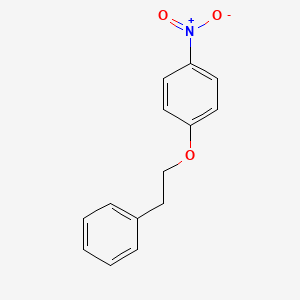

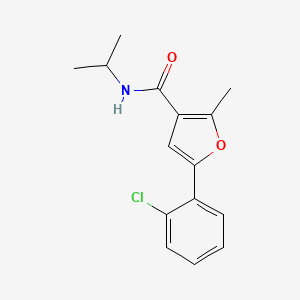

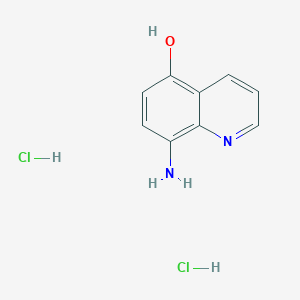

![molecular formula C23H23N5O3S B2529556 6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-68-5](/img/structure/B2529556.png)

6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" is a complex molecule that appears to be related to various pyrimidine derivatives with potential biological activity. The structure of this compound suggests it may have interactions with other molecules and could be of interest in the development of chemotherapeutic agents or antiviral drugs.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclization reactions and alkylation. For instance, the synthesis of 6-substituted thieno[2,3-d]pyrimidine-2,4(1H, 3H)-diones involves treatment of chloro-substituted uracil with ethyl 2-mercaptoacetate in the presence of a base . Similarly, cyclization of carbonyl-substituted thiosemicarbazides in a basic medium can yield triazolyl pyrimidine diones . These methods could potentially be adapted for the synthesis of the compound , considering the presence of both triazole and pyrimidine moieties in its structure.

Molecular Structure Analysis

X-ray analysis is a common technique used to determine the molecular structure of pyrimidine derivatives. For example, the structure of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one was elucidated using X-ray analysis . This technique could be employed to ascertain the precise molecular geometry of the compound under discussion, which is crucial for understanding its potential interactions and biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution and reactions with electrophiles. For instance, 6-substituted thieno[2,3-d]pyrimidines have been shown to react in Vilsmeier-Haack reactions, bromination, and nitration . Additionally, triazolyl pyrimidine diones can react with iodomethane to form methylsulfanyl derivatives or undergo acetylation and bromination to yield different substituted products . These reactions could be relevant to the functionalization of the compound for further biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be studied using various spectroscopic techniques. For instance, FT-IR and FT-Raman spectroscopy were used to investigate the vibrational spectral analysis of a related compound, which helped in understanding the equilibrium geometry and vibrational wave numbers . Such analyses are essential for predicting the stability, charge delocalization, and nonlinear optical behavior of the compound. Additionally, molecular docking studies can provide insights into the potential inhibitory activity of the compound against specific biological targets .

Applications De Recherche Scientifique

Electron Transport Layer in Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized for application as an electron transport layer (ETL) in inverted polymer solar cells, showcasing the potential of structurally related compounds in improving energy conversion efficiency through enhanced electron mobility and conductivity. This work underscores the utility of such molecules in developing high-performance solar devices (Hu et al., 2015).

Supramolecular Chemistry

Research into pyrimidine derivatives for the development of novel supramolecular assemblies highlights the role of these compounds in forming hydrogen-bonded networks. Such studies contribute to the understanding of molecular self-assembly processes, which are crucial for designing new materials with tailored properties (Fonari et al., 2004).

Antiviral Research

The synthesis and evaluation of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been explored for their antiviral activities, particularly against Hepatitis A virus and Herpes simplex virus. This indicates the potential of such compounds in contributing to the development of new antiviral drugs (El-Etrawy & Abdel-Rahman, 2010).

Chemical Synthesis and Structural Studies

Research involving the reaction mechanisms and structural analysis of related pyrimidine and triazolopyrimidine compounds provides insights into chemical synthesis techniques and the stability of these molecules. These findings are essential for the design and production of novel compounds with specific chemical properties (Chen et al., 1996).

Computational Chemistry

Studies on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives through spectral, structural, and computational analysis showcase the significance of computational chemistry in understanding the electronic structures of such compounds. This research aids in predicting reactivity and designing molecules with desired chemical and physical properties (Ashraf et al., 2019).

Propriétés

IUPAC Name |

6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-3-31-19-10-8-18(9-11-19)28-20(12-17-13-21(29)25-22(30)24-17)26-27-23(28)32-14-16-7-5-4-6-15(16)2/h4-11,13H,3,12,14H2,1-2H3,(H2,24,25,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWCGVPAIDCEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3C)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

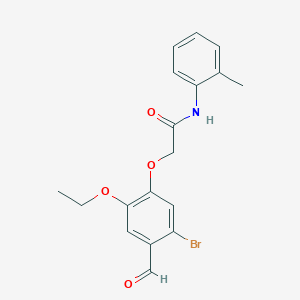

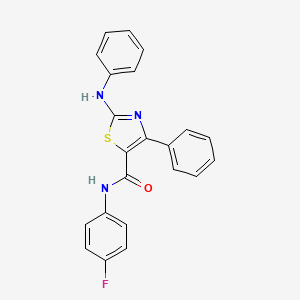

![4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2529474.png)

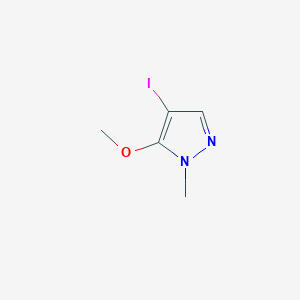

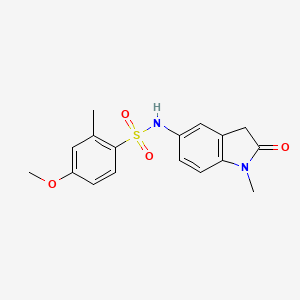

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)

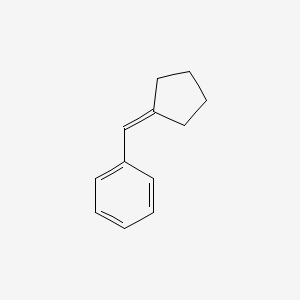

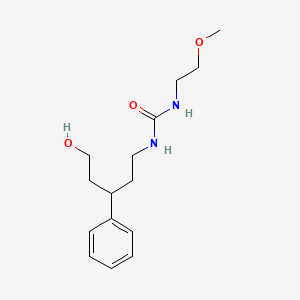

![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)

![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)